3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylpropanoic acid, characterized by the presence of an amino group and two methoxy groups on the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and glycine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures (20-50°C).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the amino group can yield the corresponding amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted phenylpropanoic acids.
Scientific Research Applications
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but with only one methoxy group, affecting its chemical properties and reactivity.
3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and potential biological activity.
Uniqueness: 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known by its CAS number 34841-09-3, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅NO₄ |
Molar Mass | 225.24 g/mol |
Appearance | White powder |
Melting Point | 223 °C (dec.) |
pKa | 3.73 ± 0.10 (predicted) |
Density | 1.212 ± 0.06 g/cm³ (predicted) |
Storage Conditions | Keep in a dark place, inert atmosphere, room temperature |
Research indicates that this compound may interact with various biological targets, particularly in the context of antimicrobial activity. Its structure suggests potential interactions with enzymes involved in metabolic pathways.
Antimicrobial Activity
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, particularly through inhibition of polyketide synthase Pks13, a critical enzyme for mycolic acid synthesis in the bacterial cell wall. This inhibition is vital for the survival and pathogenicity of M. tuberculosis .
Case Studies and Research Findings
- Antimicrobial Studies : A screening campaign involving over 150,000 compounds identified several hits against Pks13, with this compound showing promising activity in vitro . The compound's structure was optimized to enhance its potency against resistant strains.
- Anticancer Potential : Research into β-amino acid derivatives has shown that compounds similar to this compound exhibit antiproliferative effects on glioma cell lines (C6 rat and human U87MG cells). This suggests potential applications in cancer therapy .
- Neuraminidase Inhibition : Another study explored the design of heterocyclic derivatives containing β-amino acids that exhibited antiviral activities, including neuraminidase inhibition. While not directly studied for this compound, its structural similarities suggest it may possess similar properties .
Comparative Analysis
The following table summarizes the biological activities associated with various β-amino acids and their derivatives:
Properties
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCXSFRGPCUBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956314 | |
Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34840-85-2 | |
Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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